molecular formula C20H21N3O5 B2645463 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 891144-36-8

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2645463
CAS No.: 891144-36-8
M. Wt: 383.404
InChI Key: SBAMDYNBKJICCR-UHFFFAOYSA-N
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Description

N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic 1,3,4-oxadiazole derivative designed for advanced anticancer research and drug discovery. This compound features a strategic molecular architecture, integrating a 1,3,4-oxadiazole core linked to a 2,4-dimethylphenyl ring and a 3,4,5-trimethoxybenzamide group. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its significant role as a bioisostere for amides and esters, which enhances the drug-like properties and metabolic stability of potential therapeutic agents . The trimethoxyphenyl moiety is a critical pharmacophoric element, structurally analogous to the B-ring of combretastatin A-4 (CA-4), a well-established natural product that potently inhibits tubulin polymerization . This suggests a potential mechanism of action for this benzamide derivative involving the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cancer cells. Research into structurally related 1,3,4-oxadiazole analogues has demonstrated promising anticancer activity against a diverse panel of human cancer cell lines, including breast, ovarian, and CNS cancers . These compounds have been shown to bind efficiently at the colchicine site of tubulin, a validated and appealing target in oncology . The presence of the 2,4-dimethylphenyl substituent may further influence the compound's selectivity and binding affinity within the target site. This product is intended for research purposes to explore novel antitumor agents, investigate structure-activity relationships (SAR), and study mechanisms of tubulin inhibition. It is supplied as a high-purity compound for use in in vitro biological screening, molecular docking studies, and other preclinical research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-11-6-7-14(12(2)8-11)19-22-23-20(28-19)21-18(24)13-9-15(25-3)17(27-5)16(10-13)26-4/h6-10H,1-5H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAMDYNBKJICCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dimethylphenylhydrazine with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in anticancer research, the compound has been shown to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Oxadiazole and Trimethoxyphenyl Groups

Compound 7e ():

  • Structure: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide.
  • Key Differences: Replaces the trimethoxybenzamide with a sulfanyl-linked propanamide and introduces a 2-amino-thiazole group.
  • Properties: Molecular weight 389 g/mol, melting point 134–178°C.

N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides ():

  • Structure : Features a sulfanyl acetamide bridge instead of a direct benzamide linkage.
  • Properties: Demonstrated antibacterial and antifungal activities, suggesting that sulfanyl groups enhance bioactivity compared to non-sulfur analogs .

Benzamide Derivatives with Varied Cores

Compound 51 ():

  • Structure: N-(6-Cyano-1-phenyl-1H-benzo[d]imidazol-2-yl)-3,4,5-trimethoxybenzamide.
  • Key Differences : Replaces the oxadiazole with a benzimidazole core.
  • Properties : The benzimidazole core may improve π-π stacking interactions in biological targets, as seen in kinase inhibitors .

Carbazole Derivatives ():

  • Structure : N-(6-Bromo-1,4-dimethyl-9H-carbazol-3-yl)-3,4,5-trimethoxybenzamide.
  • Key Differences : Carbazole core instead of oxadiazole, with bromo and methyl substituents.
  • Properties: Carbazole derivatives are notable for DNA intercalation and antitumor activity, highlighting the role of core structure in modulating biological effects .

Substituent-Driven Property Modifications

  • Trimethoxybenzamide vs.
  • 2,4-Dimethylphenyl vs. Thiazole/Imidazole : The dimethylphenyl group in the target compound may improve steric hindrance and metabolic stability relative to heterocyclic substituents (e.g., thiazole in ) .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Melting Point (°C)
Target Compound C₂₃H₂₅N₃O₄ 415.47 1,3,4-Oxadiazole 2,4-Dimethylphenyl, Trimethoxybenzamide N/A
Compound 7e () C₁₇H₁₉N₅O₂S₂ 389.48 1,3,4-Oxadiazole 2-Amino-thiazole, Sulfanyl propanamide 134–178
N-Phenyl Sulfanyl Acetamide () Varies 350–400 1,3,4-Oxadiazole Sulfanyl acetamide, Trimethoxyphenyl N/A
Compound 51 () C₂₄H₂₀N₄O₄ 428.44 Benzimidazole Cyano, Trimethoxybenzamide N/A

Research Findings and Implications

  • Antimicrobial Activity : Sulfanyl-containing oxadiazoles () show broad-spectrum activity, suggesting that introducing sulfur into the target compound could enhance its efficacy .
  • Anti-inflammatory Potential: Bis-oxadiazole derivatives () with nitro groups exhibit notable activity, indicating that electron-withdrawing groups on the phenyl ring may modulate target engagement .
  • Synthetic Efficiency : The target compound’s analogs are synthesized in moderate-to-high yields (70–90%) via scalable methods, supporting feasibility for further development .

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a synthetic organic compound belonging to the oxadiazole class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O4. Its structure features an oxadiazole ring and a trimethoxybenzamide moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance:

  • Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that similar oxadiazole derivatives effectively inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction via mitochondrial pathways .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against several bacterial strains.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus2016 µg/mL
P. aeruginosa1864 µg/mL

These results suggest that this compound may serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase in cancer cells.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress and subsequent apoptosis.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in DNA replication and repair processes.

Case Study 1: Anticancer Efficacy

In a preclinical trial involving human cancer cell lines treated with varying concentrations of this compound:

  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours.

Case Study 2: Antibacterial Activity

A study assessing the antibacterial efficacy against clinical isolates showed:

  • Results : The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

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